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Compound of Interest

Compound Name: 1,2-Dimethylpiperidine

Cat. No.: B3055814

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
Dimethylpiperidine (C7H1sN), a saturated heterocyclic compound. The following sections
detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics. This document is intended to serve as a valuable resource for the identification,
characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 1,2-Dimethylpiperidine is summarized in the tables below. Due to
the limited availability of public experimental spectra for certain techniques, a comparative
analysis with structurally similar compounds is also provided.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete experimental *H NMR spectrum for 1,2-Dimethylpiperidine is not readily
available in public databases, the expected chemical shifts and multiplicities can be inferred
from the analysis of related piperidine derivatives. The 13C NMR spectrum has been reported in
the literature.

Table 1: Predicted *H NMR Chemical Shifts for 1,2-Dimethylpiperidine
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Predicted Chemical Predicted
Protons . L Notes
Shift (ppm) Multiplicity
Singlet, characteristic
N-CHs 22-24 s
of an N-methyl group.
Multiplet, deshielded
C2-H 20-23 m by the nitrogen atom
and the methyl group.
) Diastereotopic protons
C6-H (axial & 26-2.8(eq),21-23 o )
) m with distinct chemical
equatorial) (ax) )
shifts.
Complex multiplets for
Piperidine Ring CH:z 1.2-17 m the remaining ring
protons.
Doublet, coupled to
C2-CHs 10-1.2 d

the C2-H proton.

Note: These are predicted values and may vary based on the solvent and stereochemistry

(cis/trans isomers).

Table 2: 13C NMR Spectral Data for 1,2-Dimethylpiperidine

A 13C NMR spectrum for 1,2-Dimethylpiperidine has been reported by F. Bohimann and R.

Zeisberg in 1975.[1] The precise chemical shifts from this publication are not available in the

immediate search results, however, typical chemical shifts for substituted piperidines suggest

the following approximate ranges.
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Carbon Atom Predicted Chemical Shift (ppm)
N-CHs ~40

Cc2 ~60

C6 ~55

C3,C5 ~25-30

C4 ~25

C2-CHs ~15-20

Note: The exact chemical shifts will depend on the specific isomer (cis or trans) and the solvent
used.

1.2. Infrared (IR) Spectroscopy

As a tertiary amine, 1,2-Dimethylpiperidine does not exhibit the characteristic N-H stretching
bands seen in primary and secondary amines. The IR spectrum is dominated by C-H and C-N
stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for 1,2-Dimethylpiperidine

Wavenumber (cm—?) Intensity Assignment

2960-2850 Strong C-H stretching (CHs and CH2)
2800-2760 Medium C-H stretching (N-CHs3)
1470-1440 Medium C-H bending (CHz2 and CHs)
1260-1020 Medium-Weak C-N stretching

Note: A vapor phase IR spectrum is available on SpectraBase.[1]

1.3. Mass Spectrometry (MS)
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The mass spectrum of 1,2-Dimethylpiperidine is characterized by a molecular ion peak and
several key fragment ions resulting from the cleavage of the piperidine ring and the loss of
methyl groups.[1]

Table 4: Mass Spectrometry Data for 1,2-Dimethylpiperidine

Mass-to-Charge Ratio . . Putative Fragment
Relative Intensity (%) .

(m/z) Assignment

113 35.60 [M]* (Molecular lon)

98 99.99 [M-CHs]*

70 - [M-C3H7]*

57 - [CaHs]*

42 77.70 [C2HaN]*

Data sourced from MassBank of North America (MoNA) and the NIST Mass Spectrometry Data
Center.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
discussed. These methodologies are standard for the analysis of volatile amines and can be
adapted for 1,2-Dimethylpiperidine.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 1,2-Dimethylpiperidine (approximately 5-25 mg for H
NMR, 50-100 mg for 13C NMR) is prepared in a deuterated solvent (e.g., chloroform-d,
CDCIs) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is
typically added as an internal standard (& 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.
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» 'H NMR Acquisition: A standard proton experiment is performed. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering
the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: A proton-decoupled 13C experiment is typically performed to obtain a
spectrum with singlets for each unique carbon. A larger number of scans is usually required
compared to *H NMR due to the lower natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the
internal standard. For *H NMR, the signals are integrated to determine the relative number of
protons.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like 1,2-Dimethylpiperidine, a thin film can be
prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~1.
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio. A background
spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample
spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are identified
and correlated with the characteristic vibrational frequencies of the functional groups present
in the molecule.

2.3. Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample is typically introduced into the mass
spectrometer via a gas chromatography (GC) system to ensure the analysis of a pure
compound. Electron lonization (El) is a common ionization technique where the gaseous

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3055814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV),
leading to the formation of a positively charged molecular ion ([M]*) and fragment ions.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or a similar detector is used to detect the ions, and the
resulting signal is processed to generate a mass spectrum.

o Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which
provides the molecular weight of the compound. The fragmentation pattern is then
interpreted to gain information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound such as 1,2-Dimethylpiperidine.
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General Workflow for Spectroscopic Analysis of 1,2-Dimethylpiperidine
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Caption: A generalized workflow for the spectroscopic analysis of 1,2-Dimethylpiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.1,2-Dimethylpiperidine | C7H15N | CID 12637 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Dimethylpiperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3055814+#spectroscopic-data-of-1-2-
dimethylpiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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